molecular formula C20H22N4O B2380275 (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide CAS No. 1100225-23-7

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide

Cat. No.: B2380275
CAS No.: 1100225-23-7
M. Wt: 334.423
InChI Key: VXCOCZMJVDEESX-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyano group, a cyclopropyl group, and a pyridine moiety, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Formation of the Enamide: The enamide moiety can be formed through a Knoevenagel condensation reaction between a cyanoacetic acid derivative and an aldehyde or ketone.

    Coupling with Pyridine: The final step involves coupling the pyrrole and enamide intermediates with a pyridine derivative using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring, using reagents like sodium methoxide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium methoxide (NaOMe), lithium aluminum hydride (LiAlH4)

Major Products

    Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction Products: Amino derivatives where the cyano group is converted to an amine.

    Substitution Products: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it a valuable tool for investigating the mechanisms of various biological processes.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its chemical reactivity and stability make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyano group and pyridine moiety play crucial roles in binding to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition or activation of specific enzymes, ultimately affecting cellular processes and physiological functions.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide
  • This compound

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of functional groups. The presence of a cyano group, a cyclopropyl group, and a pyridine moiety in a single molecule provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

(E)-2-cyano-3-(1-cyclopropyl-2,5-dimethylpyrrol-3-yl)-N-(2-pyridin-2-ylethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-14-11-16(15(2)24(14)19-6-7-19)12-17(13-21)20(25)23-10-8-18-5-3-4-9-22-18/h3-5,9,11-12,19H,6-8,10H2,1-2H3,(H,23,25)/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCOCZMJVDEESX-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2CC2)C)C=C(C#N)C(=O)NCCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2CC2)C)/C=C(\C#N)/C(=O)NCCC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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